
Methyl (S)-2-(Boc-amino)-4-bromobutyrate
Overview
Description
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is an organic compound commonly used in synthetic chemistry. It features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amino site. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-4-bromobutyrate typically involves the protection of the amino group with a Boc group, followed by bromination. One common method includes the reaction of (S)-2-amino-4-bromobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-4-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide for azide substitution or thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection, often at room temperature.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields Methyl (S)-2-(azido)-4-bromobutyrate.
Deprotection: Removal of the Boc group yields Methyl (S)-2-amino-4-bromobutyrate.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs due to its ability to participate in reactions that form complex molecules.
- Synthesis of Levetiracetam : One notable application is in the synthesis of levetiracetam, an antiepileptic drug. The compound is used in enzymatic resolution processes to produce high-purity (S)-2-bromobutyl methyl ester, a precursor to levetiracetam. This process involves using immobilized enzymes, which enhance yield and purity while minimizing waste products .
- Prodrug Development : this compound also serves as a building block for prodrug formulations. Prodrugs are chemically modified drugs that become active only after metabolism. This compound can be utilized to create esters that improve solubility and bioavailability of active pharmaceutical ingredients .
Biochemical Research
In biochemical research, this compound is used for synthesizing derivatives that can be studied for their biological activity.
- Amino Acid Analogues : The compound can be transformed into various amino acid analogues, which are vital for studying protein synthesis and function. These analogues can help elucidate mechanisms of enzyme action and protein interactions .
- Hapten Synthesis : It is also involved in synthesizing potential haptens—small molecules that can elicit an immune response when attached to a larger carrier. This application is particularly relevant in vaccine development and immunology research .
Chemical Synthesis
This compound is widely used as a reagent in organic chemistry for various synthetic transformations.
- Coupling Reactions : The compound can participate in coupling reactions to form peptide bonds, making it useful in peptide synthesis. This application is essential for developing therapeutic peptides and proteins .
- Alkylation Reactions : It can also undergo alkylation reactions, where it acts as an electrophile, allowing for the introduction of various substituents into organic molecules. This feature is critical in synthesizing complex organic structures .
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate involves its reactivity at the bromine and Boc-protected amino sites. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be selectively removed to reveal the free amino group. These reactive sites allow the compound to be used in various synthetic transformations, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Fmoc-amino)-4-bromobutyrate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Methyl (S)-2-(Cbz-amino)-4-bromobutyrate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Biological Activity
Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈BrNO₄
- Molecular Weight : 296.158 g/mol
- CAS Number : 76969-87-4
- Density : 1.328 g/cm³
- Water Solubility : Slightly soluble (1.5 g/L at 25 ºC)
The compound features a bromobutyrate moiety that is significant for its biological interactions. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, which can influence the compound's reactivity and bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amino acid : The reaction of an appropriate amino acid with Boc anhydride.
- Bromination : The introduction of the bromine atom at the 4-position of the butyric acid derivative.
- Esterification : Methylation to form the final ester product.
This compound exhibits biological activity primarily through its interaction with various biological pathways. Its structural features allow it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.
Case Studies and Research Findings
- Inhibition of Protein Synthesis :
-
Antidiabetic Potential :
- Research indicates that derivatives of bromobutyrate compounds can enhance β-cell proliferation in pancreatic tissues, suggesting a possible application in diabetes management . The structural similarity to other β-cell proliferative agents points to a potential mechanism involving the modulation of signaling pathways such as DYRK1A-NFAT .
- Antimicrobial Activity :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈BrNO₄ |
Molecular Weight | 296.158 g/mol |
Density | 1.328 g/cm³ |
Water Solubility | 1.5 g/L at 25 ºC |
CAS Number | 76969-87-4 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl (S)-2-(Boc-amino)-4-bromobutyrate, and how can purity be optimized?
The compound is typically synthesized via a multi-step process:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of (S)-2-amino-4-bromobutyric acid under anhydrous conditions using Boc anhydride and a base like triethylamine .
Esterification : React the Boc-protected intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .
Q. How is the compound characterized to confirm structure and enantiopurity?
- NMR Spectroscopy : Analyze H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (~170 ppm), and bromine substitution patterns .
- Mass Spectrometry (MS) : Confirm molecular weight (CHBrNO; expected [M+H] = 308.0) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiopurity (>98% ee) .
Q. What are common reaction pathways involving this compound?
- Nucleophilic Substitution : The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
- Boc Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to generate the free amine for peptide coupling .
- Ester Hydrolysis : Convert to the carboxylic acid using LiOH in THF/water for further functionalization .
Advanced Research Questions
Q. How does steric hindrance from the Boc group influence reaction kinetics in nucleophilic substitutions?
The bulky Boc group at the β-position reduces reaction rates in SN2 pathways due to steric constraints. Kinetic studies (e.g., using pseudo-first-order conditions with NaN in DMF) show a 2–3-fold rate decrease compared to non-Boc analogs. Mitigation strategies include using polar aprotic solvents (e.g., DMSO) or microwave-assisted synthesis to enhance reactivity .
Q. What computational tools are suitable for predicting binding interactions of derivatives in drug design?
- Molecular Docking : AutoDock Vina is recommended for predicting binding modes to biological targets (e.g., enzymes). Set up grids centered on active sites and validate with co-crystallized ligands .
- MD Simulations : Use GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with the Boc group and bromine’s hydrophobic interactions .
Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bromination or esterification steps .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track ee in real-time during continuous flow synthesis .
Q. What are the challenges in analyzing degradation products under acidic conditions?
The Boc group is labile in acidic environments, leading to deprotection and ester hydrolysis. Use LC-MS with a reverse-phase column to identify degradation products (e.g., free amine, carboxylic acid). Stability studies (pH 1–3, 37°C) reveal a half-life of <24 hours, necessitating cold storage (-20°C) .
Q. How does the bromine atom enhance cross-coupling reactivity in derivatization?
The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, DMF/HO). DFT calculations (B3LYP/6-31G*) show a low activation energy (~20 kcal/mol) for oxidative addition, making it ideal for constructing biaryl motifs in drug candidates .
Q. What strategies resolve low yields in peptide coupling reactions with the deprotected amine?
- Activating Agents : Use HATU or PyBOP instead of DCC to improve coupling efficiency (>80% yield) .
- Solvent Optimization : Switch from DMF to DCM/DIEA mixtures to reduce side reactions .
Q. Methodological Considerations
Q. What analytical techniques are critical for troubleshooting impurity formation during synthesis?
- 2D NMR (HSQC, HMBC) : Assign impurities arising from incorrect Boc placement or ester hydrolysis .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Q. How can the compound be utilized in peptidomimetic drug discovery?
Incorporate it as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to enhance protease resistance. For example, replace lysine residues in angiotensin-converting enzyme (ACE) inhibitors and assess IC values via fluorometric assays .
Properties
IUPAC Name |
methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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